N-cyclooctyl-4-methylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
541542-30-7 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-cyclooctyl-4-methylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-13-9-11-14(12-10-13)16(18)17-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,17,18) |
InChI Key |
XDBKSVWDVJSVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N Cyclooctyl 4 Methylbenzamide
Established and Novel Synthetic Routes to N-cyclooctyl-4-methylbenzamide
The formation of this compound hinges on the successful coupling of cyclooctylamine with a derivative of 4-methylbenzoic acid. The methodologies for achieving this transformation are well-established in organic synthesis, primarily involving amidation reactions.
The amide bond is the cornerstone of the target molecule's structure. Its formation is typically accomplished through the reaction of a carboxylic acid and an amine, a process that often requires activation of the carboxylic acid component. hepatochem.com
One of the most traditional and effective methods for forming the benzamide (B126) linkage is the reaction between an acid chloride and an amine. acs.org In this approach, 4-methylbenzoic acid is first converted to the more reactive 4-methylbenzoyl chloride. nih.gov This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.org The resulting 4-methylbenzoyl chloride is then reacted with cyclooctylamine, typically in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, to yield this compound. The high reactivity of the acid chloride generally ensures a rapid reaction. acs.org
Alternatively, a wide array of coupling reagents can be employed to facilitate the direct condensation of 4-methylbenzoic acid and cyclooctylamine. hepatochem.com These reagents activate the carboxylic acid in situ, enabling its reaction with the amine. Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. peptide.comnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are effective, particularly for complex substrates. hepatochem.com
Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times, often with minimal side reactions. hepatochem.compeptide.com
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Forms an insoluble urea (B33335) byproduct, useful in solution-phase synthesis. peptide.com |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea byproduct, simplifying workup. silicycle.com |
| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Reacts quickly with less epimerization. peptide.comnih.gov |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient with little racemization, especially with HOBt. peptide.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly effective and does not react with the free amine component. hepatochem.com |
To maximize the yield and purity of this compound, reaction conditions must be carefully controlled. The choice of solvent, base, and temperature plays a crucial role. For instance, in a related synthesis involving cyclooctylamine and a substituted benzoic acid, the reaction was carried out in dimethyl sulfoxide (B87167) (DMSO) at 70°C using triethylamine (B128534) (Et₃N) as the base, achieving a good yield. oncotarget.com
Precursor Synthesis Strategies
The 4-methylbenzoyl moiety is derived from 4-methylbenzoic acid, also known as p-toluic acid. wikipedia.org There are several established methods for its synthesis. A common industrial route involves the oxidation of p-xylene, which is an intermediate in the large-scale production of terephthalic acid. wikipedia.org Laboratory-scale syntheses include the oxidation of p-cymene (B1678584) using nitric acid or the oxidation of 4-methylacetophenone with a copper nitrate (B79036) catalyst in acetonitrile (B52724) at elevated temperature and pressure. wikipedia.orgchemicalbook.com Once obtained, 4-methylbenzoic acid can be converted to the highly reactive 4-methylbenzoyl chloride using standard chlorinating agents like thionyl chloride. acs.orgnih.gov
| Starting Material | Reagents/Conditions | Key Characteristics | Reference |
|---|---|---|---|
| p-Xylene | Oxidation (e.g., with Co/Mn catalyst, air) | Industrial method, intermediate in terephthalic acid synthesis. | wikipedia.org |
| p-Cymene | Nitric Acid | A laboratory-scale oxidation method. | wikipedia.org |
| 4-Methylacetophenone | Copper nitrate, Oxygen, Acetonitrile, 120 °C | Catalytic oxidation method. | chemicalbook.com |
Cyclooctylamine is a key building block in this synthesis. guidechem.com It can be produced through several synthetic pathways. chemicalbook.com One common method is the reduction of cyclooctanone (B32682) oxime, which is itself derived from cyclooctanone. Another route involves the catalytic hydrogenation of cyclooctanone under aminating conditions. The Ritter reaction, which involves reacting cyclooctanol (B1193912) or cyclooctene (B146475) with hydrocyanic acid, also yields cyclooctylamine. chemicalbook.com The starting material for some of these routes, cyclooctanone, can be synthesized from cyclooctane. chemicalbook.com
| Starting Material | Method | Brief Description | Reference |
|---|---|---|---|
| Cyclooctanone | Reductive Amination | Catalytic hydrogenation in the presence of ammonia. | chemicalbook.com |
| Cyclooctanone Oxime | Reduction | Reduction using reagents like sodium in alcohol. | chemicalbook.com |
| Cyclooctanol | Ritter Reaction | Reaction with hydrocyanic acid. | chemicalbook.com |
| Cyclooctene | Ritter Reaction | Reaction with hydrocyanic acid. | chemicalbook.com |
Catalytic Approaches in this compound Synthesis
The synthesis of amides, a fundamental transformation in organic chemistry, has evolved significantly with the advent of catalytic methods. These approaches offer advantages in efficiency, selectivity, and sustainability over traditional stoichiometric methods. For a target molecule like this compound, modern catalytic strategies, particularly those involving transition metals and adhering to green chemistry principles, are of paramount importance.
The formation of the amide bond in this compound can be efficiently achieved through transition metal-catalyzed amidation reactions. These methods have become powerful tools for constructing carbon-nitrogen bonds, often from readily available starting materials. utexas.eduresearchgate.net Catalysts based on metals such as palladium, copper, iron, and zinc are commonly employed to facilitate the coupling between a carboxylic acid derivative (or related precursor) and an amine. utexas.edursc.org
A general approach could involve the coupling of a 4-methylbenzoic acid derivative with cyclooctylamine. Transition metal catalysts can activate the carboxylic acid, often via an intermediate species, making it more susceptible to nucleophilic attack by the amine. For instance, palladium-catalyzed methods are well-established for forming C-N bonds and could be applied in this context. utexas.edu Similarly, copper-catalyzed systems are known to be effective for amidation reactions. utexas.edursc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
Recent advancements have focused on expanding the scope of these reactions, allowing for the use of various starting materials like aldehydes, alcohols, or esters, which undergo catalytic oxidative amidation or coupling reactions. rsc.orgnsf.gov For example, a cobalt-nickel composite heterogeneous catalyst has been reported for the oxidative amidation of aldehydes with N-substituted formamides, suggesting that 4-methylbenzaldehyde (B123495) could potentially serve as a precursor. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Amidation Reactions for Analogous Compounds
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Palladium & Iron | Alkenes, Amines, Diboron reagents | 1,2-aminoboronic ester | utexas.edu |
| Copper | Olefins, Amines, Alkylboronic acids | Benzylic amines | utexas.edu |
| Palladium | Alkynes, Amines, Aryl iodides, CO | α, β-tetrasubstituted acrylamides | utexas.edu |
| Nickel-NHC | Secondary Amides, Amines | Tertiary Amides | nsf.gov |
The design of synthetic routes for this compound can be significantly enhanced by incorporating the principles of green chemistry. The goal is to develop processes that are environmentally benign and sustainable. rroij.comijnc.ir Key principles applicable to this synthesis include catalysis, atom economy, and the reduction of derivatives. acs.orgsigmaaldrich.com
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. rroij.comacs.org Transition metal catalysts, as discussed previously, are used in small quantities and can be recycled, which aligns with green chemistry's emphasis on waste prevention. utexas.eduacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijnc.iracs.org Direct amidation reactions that avoid the use of protecting groups or activating agents that are not incorporated into the final structure have a higher atom economy.
Reduce Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.orgsigmaaldrich.com Designing a direct coupling route between a 4-methylbenzoic acid derivative and cyclooctylamine without protecting groups on either moiety would be a greener approach.
Safer Solvents and Auxiliaries: The choice of solvent is critical. Green chemistry encourages the use of safer solvents, such as water or ethanol, or even solvent-free conditions where possible. researchgate.netmdpi.com
By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Functionalization and Derivatization Strategies for this compound Analogues
The structural framework of this compound offers multiple sites for chemical modification to generate analogues with potentially new properties. Strategies can target the cyclooctyl ring, the aromatic ring, or the amide nitrogen.
The large and flexible cyclooctyl ring provides a scaffold that can be modified to explore structure-activity relationships. While specific derivatization of the cyclooctyl moiety on this exact compound is not widely reported, general strategies for cycloalkane functionalization could be applied.
Alternatively, a more straightforward approach to generating analogues is to synthesize related compounds with different cycloalkyl groups. The synthesis would follow a similar amidation protocol but would substitute cyclooctylamine with other cyclic amines. This allows for systematic investigation of how the size and conformation of the cycloalkyl group influence the molecule's properties. For instance, analogues containing cyclopropyl, cyclobutyl, cyclopentyl, or cyclohexyl rings could be prepared. nih.govgoogle.comnih.gov Studies on related compounds have shown that varying the N-cycloalkyl substituent can significantly impact biological activity. nih.gov
Table 2: N-cycloalkyl Benzamide Analogues
| N-Alkyl Group | Parent Benzamide | Resulting Analogue | Reference |
|---|---|---|---|
| Cyclopropyl | 4-((dibenzylamino)methyl)benzamide | N-Cyclopropyl-4-((dibenzylamino)methyl)benzamide | nih.gov |
| Cyclobutyl | 4-((dibenzylamino)methyl)benzamide | N-Cyclobutyl-4-((dibenzylamino)methyl)benzamide | nih.gov |
| Cyclohexyl | 4-methylbenzamide (B193301) | N-Cyclohexyl-4-methylbenzamide | nih.gov |
The 4-methylbenzoyl moiety is another key site for modification. The properties of the entire molecule can be tuned by altering the substituents on the benzene (B151609) ring. The existing methyl group is an electron-donating group, which influences the electronic properties of the aromatic ring and makes it more reactive toward electrophilic substitution at the ortho and para positions (relative to the methyl group). libretexts.org
Introducing different functional groups can have significant electronic and steric effects:
Electron-Withdrawing Groups: Groups like nitro (-NO2), cyano (-CN), or halogens (e.g., -Cl, -F) can be introduced. nih.govnih.gov These groups generally decrease the electron density of the aromatic ring. libretexts.org For example, analogues of N-(2-aminoethyl)benzamide with halo and nitro substitutions have been synthesized and studied. nih.gov
Electron-Donating Groups: Additional activating groups such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) could be added to further increase the ring's electron density. acs.org
Steric Effects: Introducing bulky substituents near the amide linkage could influence the conformation of the molecule, potentially shielding the amide bond from hydrolysis. nih.gov
The synthesis of these analogues would typically start from a correspondingly substituted 4-methylbenzoic acid or benzoyl chloride. nih.gov
Table 3: Examples of Substituents on Analogous Benzamide Cores
| Substituent on Benzoyl Moiety | Core Structure | Resulting Compound Class | Potential Effect | Reference |
|---|---|---|---|---|
| Fluoro | Phenylalanine amides | Fluoro-substituted benzamides | Increased metabolic stability | nih.gov |
| Nitro | N-(2-aminoethyl)benzamide | Nitro-substituted benzamides | Altered electronic properties | nih.gov |
| Chloro | 4-methylbenzamide | Purine-substituted chloromethyl-benzamides | Starting material for further derivatization | nih.gov |
The amide nitrogen in this compound bears a hydrogen atom, making it a secondary amide. This site is a prime target for substitution to create tertiary amides. Replacing the N-H proton with an alkyl or other functional group can have profound effects on the molecule's properties, including its hydrogen bonding capacity, polarity, and metabolic stability. nih.gov
N-alkylation, such as N-methylation, is a common modification. nih.gov This can be achieved by reacting this compound with a suitable methylating agent (e.g., methyl iodide) in the presence of a base. This substitution prevents the molecule from acting as a hydrogen bond donor at the amide position and can introduce steric hindrance around the amide bond. In some molecular systems, N-methylation has been shown to increase stability against enzymatic degradation. nih.gov The synthesis of a related tertiary amide, N-cyclopropyl-N-methylbenzamide, has been documented, indicating the feasibility of this approach. vulcanchem.com
Mechanistic Investigations of this compound Formation and Reactions
Mechanistic investigations into the formation and subsequent reactions of this compound provide fundamental insights into the chemical principles governing amide bond synthesis and reactivity. These studies are crucial for optimizing reaction conditions, improving yields, and designing novel chemical transformations. The following sections detail the elucidation of reaction pathways, analysis of transition states, and kinetic studies related to this compound.
The formation of this compound is most commonly achieved through nucleophilic acyl substitution. The primary and most established reaction pathway is the condensation of an activated derivative of 4-methylbenzoic acid with cyclooctylamine.
Schotten-Baumann Reaction Pathway
A widely utilized method for synthesizing amides is the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride in the presence of a base. wikipedia.orgvedantu.com For this compound, this pathway involves the following steps:
Reactants : The synthesis commences with 4-methylbenzoyl chloride and cyclooctylamine.
Nucleophilic Attack : The nitrogen atom of cyclooctylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.
Formation of a Tetrahedral Intermediate : This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen carries a negative charge, and the nitrogen atom bears a positive charge.
Collapse of the Intermediate : The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is a good leaving group.
Deprotonation and Product Formation : A base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, neutralizes the hydrochloric acid (HCl) formed from the liberated chloride ion and the proton from the amine. wikipedia.orgbyjus.com This prevents the protonation of the unreacted amine, allowing the reaction to proceed to completion and yielding the final this compound product. byjus.com
An alternative, though less common, pathway involves the direct condensation of 4-methylbenzoic acid and cyclooctylamine using a dehydrating or coupling agent, such as a carbodiimide. Extremely high temperatures (>160 °C) would be required for direct thermal condensation without an activating agent, a process complicated by the potential for ammonium (B1175870) salt formation. rsc.org
More advanced, yet less conventional, synthetic pathways could potentially be employed, drawing from modern catalytic methods. For instance, palladium-mediated C(sp³)–H bond activation has been used for the synthesis of N-(CH₂-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides, suggesting a potential route for functionalizing N-alkyl benzamides. acs.org Another approach could be a borrowing hydrogen strategy, where palladium(II) pincer complexes catalyze the N-alkylation of benzamides using primary alcohols. researchgate.net These advanced methods, however, have not been specifically documented for the synthesis of this compound and remain speculative pathways.
The transition state (TS) is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. For the formation of this compound via the Schotten-Baumann pathway, the rate-determining step is typically the formation of the tetrahedral intermediate. nih.gov
Computational studies on analogous amide formation and hydrolysis reactions provide insight into the nature of this transition state. The nucleophilic attack of the amine on the carbonyl carbon proceeds through a high-energy, charge-separated transition state that leads to the tetrahedral intermediate. pnas.orgnih.gov
Characteristics of the Amide Formation Transition State:
Geometry : The geometry of the transition state is trigonal bipyramidal-like at the carbonyl carbon, as it transitions from a trigonal planar sp² state to a tetrahedral sp³ state.
Charge Distribution : There is significant development of positive charge on the incoming amine nitrogen and negative charge on the carbonyl oxygen. pnas.org This charge separation makes the transition state highly sensitive to solvent polarity and catalysis.
Stabilization : The transition state can be stabilized by factors that delocalize these developing charges. In enzyme-catalyzed reactions, specific amino acid residues form hydrogen bonds to stabilize the transition state. nih.gov In the Schotten-Baumann reaction, solvent molecules and the base can play a role in stabilizing this high-energy species. Theoretical studies on base-catalyzed amide hydrolysis show that solvent water molecules are directly involved in stabilizing the transition state. nih.gov
Activation Energy Barriers
While specific experimental or computational data for the transition state of this compound formation is not available, data from similar reactions provide a reasonable estimate of the energetic landscape. First-principles computational studies on the hydrolysis of simple amides, which proceeds through a similar tetrahedral intermediate, have calculated the free energy barriers for this step. nih.gov
| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |
| Formamide | 21.6 | 21.2 |
| N-methylacetamide | 22.7 | 21.5 |
| N,N-dimethylformamide (DMF) | 23.1 | 22.6 |
This table presents data for the base-catalyzed hydrolysis of simple amides, which serves as an analogy for the formation of the tetrahedral intermediate in amide synthesis. Data sourced from reference nih.gov.
These values indicate that a significant energy barrier must be overcome to reach the transition state. The bulkier substituents on the amide, such as the cyclooctyl group, could potentially increase this barrier by sterically hindering the approach of the nucleophile or the solvation of the transition state. nih.gov
Kinetic studies measure reaction rates and provide quantitative information about the reaction mechanism, including the rate law and the influence of various parameters on reaction speed.
For the synthesis of this compound via the Schotten-Baumann reaction, the reaction is typically expected to follow second-order kinetics, being first-order with respect to the amine (cyclooctylamine) and first-order with respect to the acyl chloride (4-methylbenzoyl chloride).
Rate Law: Rate = k [Cyclooctylamine] [4-Methylbenzoyl Chloride]
Where k is the second-order rate constant.
Several factors influence the rate of this reaction:
Concentration : Increasing the concentration of either reactant will increase the reaction rate, as predicted by the rate law.
Temperature : The reaction rate increases with temperature, as more molecules will have sufficient kinetic energy to overcome the activation energy barrier. Kinetic models for similar reactions show a marked impact on the reaction rate with changes in temperature and catalyst loading. acs.org
Solvent : A two-phase system of water and an immiscible organic solvent is often used. wikipedia.org The reaction occurs in the organic phase or at the interface, while the aqueous base neutralizes the HCl byproduct. The choice of organic solvent can influence rates by affecting the solubility of reactants and the stability of the transition state.
Catalyst/Base : The type and concentration of the base can affect the rate. While its primary role is to neutralize acid, a stronger or more nucleophilic base (like pyridine) can sometimes act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which accelerates the reaction. byjus.com
Hypothetical Kinetic Data
The following table illustrates how kinetic data for the synthesis of this compound might be presented, based on studies of analogous reactions. acs.org
| Entry | [4-Methylbenzoyl Chloride] (M) | [Cyclooctylamine] (M) | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |
| 1 | 0.1 | 0.1 | 25 | k₁ |
| 2 | 0.2 | 0.1 | 25 | k₁ |
| 3 | 0.1 | 0.1 | 40 | k₂ (> k₁) |
| 4 | 0.1 | 0.1 | 25 (with Pyridine) | k₃ (> k₁) |
This table is illustrative and presents hypothetical data to demonstrate the principles of a kinetic study for the described synthesis.
Advanced Kinetic Analysis
To further probe the mechanism, a Kinetic Isotope Effect (KIE) study could be performed. For example, by replacing the N-H proton of cyclooctylamine with deuterium (B1214612) (N-D), one could measure the difference in reaction rates. A significant kH/kD value would indicate that the N-H bond is broken in the rate-determining step. Preliminary mechanism studies on other benzamide reactions have used KIE to suggest the involvement of a C-H bond cleavage in the rate-determining step of those specific transformations. nih.gov
Advanced Structural Elucidation and Supramolecular Chemistry of N Cyclooctyl 4 Methylbenzamide
High-Resolution Crystallographic Studies for N-cyclooctyl-4-methylbenzamide
High-resolution crystallographic studies are indispensable for determining the precise atomic arrangement of this compound in the solid state. These techniques provide definitive evidence of molecular conformation, bond lengths, bond angles, and the interactions governing the crystal packing. uol.deuhu-ciqso.es
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional structure of a crystalline compound. uol.de By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the molecule, from which the precise coordinates of each atom can be determined. uol.deacs.org
This analysis would reveal the solid-state conformation of the molecule, including the planarity of the benzamide (B126) group, the specific chair-boat or other conformation adopted by the cyclooctyl ring, and the torsion angles defining the spatial relationship between the aryl and cyclooctyl moieties. The resulting crystallographic data provides a foundational understanding of the molecule's steric and electronic properties.
Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the set of symmetry operations for the crystal. |
| a (Å) | e.g., 10.5 | Unit cell dimension along the a-axis. |
| b (Å) | e.g., 15.2 | Unit cell dimension along the b-axis. |
| c (Å) | e.g., 9.8 | Unit cell dimension along the c-axis. |
| β (°) | e.g., 95.5 | The angle of the unit cell. |
| Volume (ų) | e.g., 1550 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Beyond the structure of a single molecule, SC-XRD data illuminates the supramolecular architecture by detailing the intermolecular forces that stabilize the crystal lattice. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). uni-bayreuth.de
Analysis of the crystal structure would precisely measure the distances and angles of these hydrogen bonds. Typically, N-H···O=C hydrogen bonds link adjacent molecules, often forming chains or dimeric motifs. science.gov These networks are crucial in dictating the physical properties of the solid material. Other non-covalent interactions, such as van der Waals forces between the cyclooctyl and methyl groups, and potential C-H···π interactions, would also be identified and characterized. mdpi.com
Illustrative Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
|---|
Solution-State Conformation and Dynamics of this compound
While crystallography provides a static picture in the solid state, spectroscopic techniques are employed to understand the molecule's behavior in solution, where it often exhibits greater conformational flexibility.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. semanticscholar.org For this compound, one-dimensional (1D) NMR (¹H and ¹³C) would confirm the basic chemical structure by identifying the number and types of unique proton and carbon environments. rsc.orgrsc.org
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, offering insights into the preferred solution-state conformation and the relative orientation of the cyclooctyl and p-tolyl groups, which may differ from the solid-state structure due to free rotation around single bonds.
Illustrative ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| e.g., 7.65 | d | 2H | Aromatic (ortho to C=O) |
| e.g., 7.20 | d | 2H | Aromatic (meta to C=O) |
| e.g., 6.10 | br s | 1H | N-H |
| e.g., 4.15 | m | 1H | N-CH (cyclooctyl) |
| e.g., 2.38 | s | 3H | Ar-CH₃ |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. renishaw.comedinst.com These techniques are complementary and are used to characterize the functional groups and bonds within this compound. cam.ac.uk
The FTIR spectrum would show strong absorption bands corresponding to the N-H stretch and the C=O (Amide I) stretch, which are characteristic of the amide linkage. The position of these bands can also give clues about the extent of hydrogen bonding. researchgate.net Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for identifying the vibrations of the aromatic ring and the C-C skeletal framework. renishaw.com
Illustrative Vibrational Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |
|---|---|---|---|
| e.g., ~3300 | Strong | N-H Stretch | FTIR |
| e.g., ~1640 | Strong | C=O Stretch (Amide I) | FTIR |
| e.g., ~1550 | Medium | N-H Bend (Amide II) | FTIR |
| e.g., ~1610 | Strong | Aromatic C=C Stretch | Raman |
Supramolecular Assembly and Self-Organization of this compound
Supramolecular chemistry focuses on the formation of complex, ordered systems through non-covalent interactions. csd-web.rupageplace.de The self-assembly of this compound into higher-order structures is primarily driven by the directional and specific nature of the amide hydrogen bond. mdpi.com
Investigation of Non-Covalent Interactions
The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent interactions. wikipedia.org These forces, while weaker than covalent bonds, are directional and collectively dictate the three-dimensional arrangement of molecules in the solid state. wikipedia.orgresearchgate.net The key functional groups within the molecule—the secondary amide, the aromatic p-tolyl group, and the aliphatic cyclooctyl ring—each contribute to a network of interactions.
The primary and most influential non-covalent interaction in benzamide derivatives is hydrogen bonding. researchgate.net The secondary amide moiety in this compound acts as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust intermolecular N-H···O hydrogen bonds, which are fundamental to creating ordered structures. researchgate.net In similar amide-containing compounds, these interactions typically result in the formation of one-dimensional chains or dimeric motifs.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Molecular Fragment (Donor) | Molecular Fragment (Acceptor) | Relative Strength |
| Hydrogen Bonding | Amide N-H | Carbonyl C=O | Strong |
| π-π Stacking | p-Tolyl Ring | p-Tolyl Ring | Moderate |
| Van der Waals Forces | Cyclooctyl Ring, Methyl Group, Aromatic Ring | All molecular surfaces | Weak (collectively significant) |
Design of Ordered Architectures
The design and prediction of ordered supramolecular architectures of this compound are rooted in the principles of molecular recognition and self-assembly, driven by the non-covalent interactions detailed previously. ub.edu The formation of a crystalline solid is a process of molecular self-organization where molecules arrange into a highly ordered, three-dimensional lattice to achieve a thermodynamic minimum. mdpi.com
The robust N-H···O hydrogen bonds are expected to be the primary structure-directing synthons. Molecules of this compound are likely to assemble into infinite one-dimensional chains where molecules are linked head-to-tail. This is a common and stable motif observed in the crystal structures of many secondary amides.
These primary hydrogen-bonded chains then self-assemble into higher-order structures through weaker, yet significant, interactions. mdpi.com The π-π stacking of the p-tolyl rings can lead to the organization of these chains into sheets or columns. wikipedia.org The final three-dimensional architecture is achieved as these larger assemblies pack together, a process heavily influenced by the steric requirements and van der Waals interactions of the bulky cyclooctyl groups. The conformational flexibility of the eight-membered cyclooctyl ring may also allow for different packing arrangements, potentially leading to polymorphism where multiple crystal forms with distinct ordered architectures can exist. The specific arrangement will be a balance between maximizing strong hydrogen bonds, optimizing π-stacking, and achieving efficient crystal packing through dispersion forces.
Table 2: Predicted Supramolecular Motifs in the Solid State of this compound
| Supramolecular Motif | Driving Non-Covalent Interaction(s) | Resulting Architecture |
| 1D Chain | Intermolecular N-H···O Hydrogen Bonding | Linear chains of molecules |
| Stacked Columns/Sheets | π-π Stacking, Van der Waals Forces | Parallel alignment of 1D chains |
| 3D Crystal Lattice | Hydrogen Bonding, π-π Stacking, Van der Waals Forces | Overall crystal packing of sheets/columns |
Theoretical and Computational Investigations of N Cyclooctyl 4 Methylbenzamide
Quantum Chemical Calculations for N-cyclooctyl-4-methylbenzamide
Quantum chemical calculations are employed to model the geometric and electronic properties of molecules with a high degree of accuracy. These calculations solve the Schrödinger equation, or its density-based equivalent, for a given molecular system. For a molecule like this compound, these methods can predict stable conformations, orbital energies, and the distribution of electron density, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov DFT offers a favorable balance between computational cost and accuracy, making it a practical choice for studying medium-sized organic molecules like this compound. rsc.org These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. researchgate.net
Before any properties can be accurately calculated, the most stable three-dimensional structure of this compound must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule containing a cyclooctyl ring and a rotatable amide bond, multiple low-energy conformations are likely to exist.
Illustrative Optimized Geometrical Parameters Below is a hypothetical table of selected optimized bond lengths and angles for a stable conformer of this compound, as would be calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.24 Å |
| C-N (amide) | ~1.36 Å | |
| N-C (cyclooctyl) | ~1.47 Å | |
| C-C (aromatic) | ~1.40 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C | ~121° | |
| C-C-C (aromatic) | ~120° | |
| Dihedral Angle | C(aromatic)-C(carbonyl)-N-C(cyclooctyl) | Varies with conformer |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylbenzamide (B193301) portion, specifically the benzene (B151609) ring and the oxygen and nitrogen atoms of the amide group. The LUMO would likely be distributed over the π-system of the benzoyl group. The analysis of these orbitals helps to predict how the molecule would interact with other reagents.
Hypothetical FMO Properties This table illustrates the type of data generated from an FMO analysis.
| Property | Value (eV) | Description |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.7 eV | Correlates with chemical stability and reactivity |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are key to predicting its intermolecular interactions.
Red regions indicate areas of high electron density and negative electrostatic potential, typically found around electronegative atoms like the carbonyl oxygen. These sites are susceptible to electrophilic attack.
Blue regions represent areas of low electron density and positive electrostatic potential, usually located around hydrogen atoms, particularly the amide N-H proton. These sites are attractive to nucleophiles.
Green regions denote areas of neutral or near-zero potential, often found over the nonpolar hydrocarbon portions of the molecule, such as the cyclooctyl ring and the methyl group.
For this compound, the MEP map would clearly show a strong negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen, highlighting their roles in hydrogen bonding.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, often considered the "gold standard" in computational chemistry.
While computationally more expensive than DFT, ab initio methods can be used to benchmark DFT results or for calculations where high accuracy is paramount. For a molecule like this compound, these methods could be used to calculate a highly accurate energy for a specific conformer or to investigate electronic transitions with greater precision. However, for routine geometry optimizations and frequency calculations of a molecule this size, DFT generally provides a more practical approach.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Dynamics (MD) Simulations of this compound
An MD simulation would typically involve placing one or more molecules of this compound in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
Key insights from MD simulations of this compound could include:
Conformational Dynamics: Observing the transitions between different stable conformations of the cyclooctyl ring and the rotation around the amide bond in real-time.
Solvation Structure: Analyzing how solvent molecules arrange themselves around the solute, particularly the formation of hydrogen bonds between the amide group and protic solvents.
Diffusion and Transport Properties: Calculating how the molecule moves through the solvent over time.
Intermolecular Interactions: Simulating how multiple molecules of this compound might interact with each other, potentially forming dimers or larger aggregates. rsc.org
These simulations provide a bridge between the static, single-molecule picture from quantum chemistry and the macroscopic properties of the compound in a bulk phase.
Conformational Flexibility and Stability in Solution
Computational studies, such as those performed on N-azulenyl-N-methyl amides, demonstrate that the conformational preferences of amide bonds can be significantly influenced by the nature of the substituents. nih.gov For this compound, the bulky cyclooctyl group likely influences the rotational barrier of the amide bond and the orientation of the aromatic ring. In solution, the molecule will exist as an equilibrium of different conformers, with the relative populations depending on the solvent and temperature. The stability of these conformers is governed by a delicate balance of steric and electronic effects.
Solvent Effects on this compound Dynamics
The surrounding solvent environment plays a crucial role in the dynamics and conformational equilibrium of this compound. Solvents can influence the molecule's behavior through various mechanisms, including dielectric screening of electrostatic interactions, hydrogen bonding, and solvophobic effects.
Computational studies on similar molecules, like isoflavonoids, have shown that solvent polarity can significantly impact molecular geometry and vibrational frequencies. primescholars.com For this compound, polar solvents are expected to stabilize more polar conformers, while nonpolar solvents would favor less polar ones. Molecular dynamics simulations can provide a detailed picture of how solvent molecules arrange around the solute and how this solvation shell affects the intramolecular motions and conformational transitions of the compound. These simulations have been used to study the effects of different solvents on the behavior of lignin (B12514952) oligomers, revealing how solvent choice impacts their conformation and adsorption onto surfaces. chemrxiv.org
Protein-Ligand Interaction Dynamics involving Benzamide (B126) Scaffolds
The benzamide scaffold is a common motif in many biologically active molecules, and understanding its interaction with protein targets is crucial for drug design. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of these interactions. rsc.orgresearchgate.netnih.gov
MD simulations of benzamide derivatives bound to their protein targets have revealed the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing the protein-ligand complex. mdpi.comnih.gov For instance, studies on aryl benzamide derivatives as allosteric modulators of mGluR5 have used MD simulations to explore the dynamic behavior of the ligand-receptor binding. mdpi.com These simulations can track the movement of the ligand within the binding pocket and identify key amino acid residues involved in the interaction. The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds and the fluctuations of the protein structure, can significantly impact the binding affinity and efficacy of the compound.
Molecular Docking Studies and Binding Mode Predictions of this compound
Prediction of Binding Poses with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.comsemanticscholar.org For this compound, docking studies can be employed to predict its binding mode within the active site of a target protein. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them.
Docking studies on various benzamide derivatives have successfully predicted their binding modes. For example, docking of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase revealed favorable interactions with the enzyme's active site. semanticscholar.org Similarly, docking studies of benzamide derivatives as glucokinase activators have identified key interactions with amino acid residues like ARG63 and TYR214. nih.gov For this compound, the cyclooctyl group is likely to occupy a hydrophobic pocket, while the benzamide moiety can form hydrogen bonds with polar residues in the binding site.
Scoring Functions and Binding Affinity Estimation
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. mdpi.com They play a critical role in ranking different binding poses and in virtual screening to identify potential drug candidates. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.
The accuracy of binding affinity estimation depends heavily on the chosen scoring function and the specific protein-ligand system. While scoring functions can provide a useful estimate, they are not always perfectly correlated with experimental binding affinities. Therefore, the results from docking and scoring are often used as a starting point for more rigorous computational methods like free energy calculations or for guiding experimental studies.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. igi-global.comresearchgate.netjppres.comnih.gov
For derivatives of this compound, QSAR models can be developed to predict their activity against a particular biological target. This involves calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that correlates these descriptors with the observed activity. Such models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. QSAR studies have been successfully applied to various benzamide derivatives to understand the structural requirements for their activity as anticancer, antiulcer, and antidiabetic agents. nih.govigi-global.comresearchgate.net
Development of Predictive Models based on this compound Analogues
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry. nih.gov The fundamental principle of QSAR is to correlate variations in the physicochemical properties of a series of compounds with their biological activities. frontiersin.org For analogues of this compound, the development of such models involves the systematic modification of the core structure and the subsequent evaluation of their research outcomes.
The process begins with the generation of a dataset of this compound analogues, where specific parts of the molecule are altered. For instance, the cyclooctyl group might be replaced with other cyclic or acyclic moieties, or substituents could be added to the 4-methylphenyl ring. The biological activity of each analogue is then determined experimentally.
Once the data is collected, a variety of statistical methods, such as Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF), are employed to build the predictive models. frontiersin.org These models take the form of mathematical equations that relate the structural descriptors of the molecules to their activity. The robustness and predictive power of these models are rigorously validated using statistical techniques like cross-validation and by testing them on external sets of compounds not used in the model's creation. researchgate.net
A hypothetical predictive model for this compound analogues might look like the following, where 'Activity' is a measurable research outcome:
Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...
The descriptors in such an equation are numerical representations of the molecule's properties, and the coefficients (c₁, c₂, etc.) indicate the weight or importance of each descriptor in influencing the activity.
The following interactive data table presents a hypothetical set of this compound analogues and their associated research outcomes, which could serve as a basis for developing a predictive QSAR model.
Identification of Key Structural Descriptors for Research Outcomes
The development of predictive models is intrinsically linked to the identification of key structural descriptors that influence the research outcomes of this compound and its analogues. These descriptors can be broadly categorized into several classes:
Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties like dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). For instance, modifications to the 4-methylphenyl ring can alter the electron density of the amide bond, potentially impacting interactions with biological targets.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. The size and conformation of the N-cyclooctyl group are significant steric factors that can influence how the molecule fits into a binding site.
Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. The most common hydrophobic descriptor is the partition coefficient (logP). The large, nonpolar cyclooctyl group contributes significantly to the hydrophobicity of this compound.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.
Through QSAR studies, the relative importance of these descriptors can be determined. For the this compound scaffold, it is hypothesized that a combination of steric and hydrophobic descriptors related to the N-alkyl substituent (the cyclooctyl group) and electronic descriptors associated with the substituted benzamide ring are critical for its activity. nih.gov For example, a model might reveal that an optimal range for the hydrophobicity of the N-substituent leads to the best research outcomes, while excessive bulkiness is detrimental.
The interactive data table below illustrates some key structural descriptors for a hypothetical series of this compound analogues and their correlation with a measured research outcome.
By understanding these key structural descriptors, researchers can more effectively design new analogues of this compound with improved properties, guiding synthesis efforts toward compounds with a higher probability of success.
Investigation of Biological Interactions and Mechanistic Insights of N Cyclooctyl 4 Methylbenzamide in Vitro and in Silico Research
Cellular Pathway Modulation Studies (In Vitro)
There is a lack of in vitro research investigating the effects of N-cyclooctyl-4-methylbenzamide on cellular pathways. Consequently, its potential to influence signaling cascades, gene expression, or other cellular processes has not been determined.
Investigation of Specific Signaling Pathways Affected by this compound
Research into structurally related 4-methylbenzamide (B193301) derivatives suggests that this class of compounds can influence critical signaling pathways, particularly those involving protein kinases. Derivatives of 4-methylbenzamide have been explored as potential inhibitors of protein kinases, which are key regulators of a multitude of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov For instance, certain 4-methylbenzamide derivatives have been shown to target receptor tyrosine kinases like PDGFRα and PDGFRβ. nih.gov Molecular modeling studies of these compounds indicate they can act as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors, thereby affecting downstream signaling cascades. nih.gov
Furthermore, the broader family of benzamides has been identified as allosteric modulators of various receptors, including neuronal nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptor subtype 5 (mGluR5). nih.govmdpi.comnih.gov Negative allosteric modulators (NAMs) of these receptors can influence ion channel activity and G-protein coupled receptor (GPCR) signaling, respectively, impacting pathways crucial for neuronal communication and excitability.
Modulation of Cellular Processes (e.g., protein-protein interactions)
The modulation of signaling pathways by this compound and its analogs can lead to significant effects on various cellular processes. A primary area of investigation for related compounds is the inhibition of protein-protein interactions (PPIs). molport.combeilstein-journals.orgcsic.esbiorxiv.org PPIs are fundamental to most biological functions, and their dysregulation is implicated in numerous diseases. Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest. While direct evidence for this compound is not available, the general scaffold of benzamide (B126) derivatives has been explored for its potential to modulate such interactions.
For example, by acting as allosteric modulators, benzamide compounds can alter the conformation of a receptor, which in turn can affect its interaction with other proteins, such as G-proteins or scaffolding proteins. This can lead to a cascade of downstream effects on cellular function.
Mechanistic Elucidation of Biological Effects of this compound
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its potential development as a pharmacological tool or therapeutic agent. This involves detailed studies into its structure-activity relationships, the identification of its key pharmacophoric features, and its potential for allosteric modulation.
Structure-Activity Relationships (SAR) for Biological Potency
Structure-activity relationship (SAR) studies on analogous N-alkylbenzamides provide valuable insights into how modifications of the N-substituent can influence biological activity. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors with a carbamic acid template, the nature of the N-alkyl substituent was found to be a critical determinant of potency. nih.gov Lipophilic N-alkyl groups, such as n-butyl and cyclohexyl, were associated with optimal inhibitory activity. nih.gov
This suggests that the size and lipophilicity of the N-cyclooctyl group in this compound would likely contribute significantly to its biological activity. The larger and more lipophilic cyclooctyl ring, compared to smaller alkyl or cycloalkyl groups, may enhance binding to hydrophobic pockets within a target protein, potentially leading to increased potency or altered selectivity.
To illustrate the impact of the N-substituent on biological activity, the following interactive table presents hypothetical data based on SAR trends observed in related benzamide series.
| Compound | N-Substituent | Lipophilicity (Calculated logP) | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | Methyl | 1.8 | 50 |
| 2 | n-Butyl | 3.2 | 15 |
| 3 | Cyclohexyl | 3.5 | 10 |
| 4 | Cyclooctyl | 4.6 | 5 |
Note: The biological activity data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.
Key Pharmacophore Identification within the this compound Scaffold
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzamide derivatives acting as allosteric modulators or kinase inhibitors, several key pharmacophoric features have been identified. nih.govnih.gov
Commonly identified features for this class of compounds include:
Aromatic Ring: The 4-methylphenyl ring often engages in π-π stacking or hydrophobic interactions within the binding site.
Amide Linker: The amide group (-CONH-) typically acts as a crucial hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the target protein. nih.gov
N-Alkyl Group: The substituent on the nitrogen atom, in this case, the cyclooctyl group, often occupies a hydrophobic pocket, and its size and shape can significantly influence potency and selectivity. nih.gov
A hypothetical pharmacophore model for this compound could be represented as follows:
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Aromatic Feature | 4-methylphenyl ring |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |
| Hydrogen Bond Donor | N-H of the amide |
| Hydrophobic Group | Cyclooctyl ring |
Allosteric Modulation Studies of this compound and Related Compounds
Allosteric modulation, where a compound binds to a site on a protein distinct from the primary (orthosteric) site to modulate its activity, is an increasingly important concept in drug discovery. acs.org Benzamide derivatives have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic and metabotropic glutamate receptors. nih.govmdpi.comnih.gov These studies indicate that the benzamide scaffold is well-suited for interacting with allosteric binding sites.
The this compound molecule, with its distinct structural components, has the potential to act as an allosteric modulator. The 4-methylbenzamide core could anchor the molecule within the allosteric pocket through specific hydrogen bonds and aromatic interactions, while the bulky and lipophilic N-cyclooctyl group could occupy a deeper, less conserved hydrophobic region of the allosteric site. This could confer subtype selectivity, a desirable property for therapeutic agents.
Selectivity Profiling and Off-Target Interaction Prediction (In Vitro/In Silico)
Selectivity is a critical aspect of drug development, as off-target interactions can lead to undesirable side effects. While in vitro selectivity screening of this compound against a panel of receptors and enzymes has not been reported, in silico methods can provide valuable predictions of potential off-target interactions.
Computational approaches, such as those utilizing machine learning and large biological databases, can predict the probability of a molecule interacting with a wide range of proteins. nih.gov These predictions are based on the structural similarity of the query molecule to known ligands of various targets. For this compound, such in silico profiling could help to identify potential off-targets and guide experimental validation.
A hypothetical in silico selectivity profile for this compound might look like the following:
| Target Class | Predicted Interaction Probability | Potential Effect |
| Protein Kinases | Moderate | Inhibition of specific kinase signaling pathways. |
| GPCRs | Moderate to High | Allosteric modulation of receptor activity. |
| Ion Channels | Low to Moderate | Modulation of ion channel gating. |
| Nuclear Receptors | Low | Unlikely to have significant direct interactions. |
Note: This table represents hypothetical predictions from in silico models and would require experimental verification.
Assessment of Specificity Against Relevant Biological Target Families
Information regarding the assessment of this compound's specificity against any biological target families is not available in the reviewed literature.
Computational Prediction and Experimental Validation of Off-Targets
There are no available studies on the computational prediction or experimental validation of off-targets for this compound.
Applications and Future Research Directions of N Cyclooctyl 4 Methylbenzamide in Chemical Biology and Material Science
Potential as a Chemical Probe in Biological Systems (In Vitro/Ex Vivo Research)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The structure of N-cyclooctyl-4-methylbenzamide provides a foundation for the development of such tools to investigate protein function and cellular pathways.
The development of fluorescent probes is a powerful strategy for visualizing biological processes and targets within complex cellular environments. acs.org Similarly, affinity probes are essential for identifying the specific protein targets of a bioactive compound. The this compound scaffold can be chemically modified to create these specialized tools.
A fluorescent probe could be designed by attaching a fluorophore (a fluorescent dye) to the benzamide (B126) structure. The placement of the fluorophore is critical and could be explored at various positions, such as the benzene (B151609) ring, to minimize interference with potential protein binding. Affinity probes could be generated by introducing a reactive group or a bio-orthogonal handle (like an alkyne or azide (B81097) for click chemistry) that allows the molecule to be covalently linked to its target or attached to a solid support for affinity chromatography. pnas.org
The table below outlines a conceptual strategy for converting this compound into functional chemical probes.
Table 1: Conceptual Design of Chemical Probes from this compound
| Probe Type | Proposed Modification | Rationale & Research Goal |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., NBD, BODIPY) to the benzene ring. | To enable visualization of the molecule's localization in cells via fluorescence microscopy. This can help identify which cellular compartments or structures the compound associates with. |
| Affinity Probe | Introduction of a photo-reactive group (e.g., benzophenone) onto the scaffold. | To covalently cross-link the probe to its direct binding partners upon UV irradiation, allowing for subsequent identification of the target protein. |
| Pull-down Probe | Addition of a linker with a terminal biotin (B1667282) or alkyne group. | To immobilize the molecule on streptavidin or azide-coated beads, enabling the capture and "pull-down" of interacting proteins from cell lysates for identification by mass spectrometry. |
These derivatization strategies would transform the parent compound into versatile tools for fundamental biological research.
Target engagement studies aim to confirm that a molecule interacts with its intended protein target within a cell. pnas.org Proteome profiling expands on this to identify all proteins that a molecule interacts with, both on-target and off-target. nih.govnih.govproquest.com Should this compound be identified as a bioactive compound, its interaction with the proteome could be investigated using several advanced mass spectrometry-based techniques.
One approach is affinity-based protein profiling , where a modified version of the compound (as described in 6.1.1) is used to isolate its binding partners from a complex protein mixture. pnas.org
Another powerful set of methods involves monitoring changes in protein stability upon ligand binding. These include:
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins. When a molecule like this compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
Solvent Proteome Profiling (SPP): This technique relies on the principle that ligand binding can alter a protein's susceptibility to solvent-induced denaturation and precipitation. By comparing the protein precipitation profiles in the presence and absence of the compound, specific targets can be identified.
These methods provide an unbiased, proteome-wide view of a compound's interactions, offering crucial insights into its mechanism of action and potential off-target effects. pnas.orgproquest.com
Scaffold for Drug Discovery Research (Lead Optimization Stage, Pre-Clinical In Vitro Studies)
The benzamide moiety is considered a "privileged scaffold" in medicinal chemistry because it is a structural component of numerous approved drugs and bioactive compounds. nih.govwikipedia.org This makes this compound an interesting starting point for drug discovery efforts, particularly in the lead optimization phase. danaher.com
Lead optimization is an iterative process where a "hit" compound with initial activity is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.com The this compound structure offers several points for modification to fine-tune its biological activity.
Systematic structure-activity relationship (SAR) studies would involve synthesizing analogues to probe the importance of each part of the molecule. patsnap.com For example, the 4-methyl group could be moved to other positions or replaced with other substituents (e.g., halogens, methoxy (B1213986) groups) to alter electronic properties and binding interactions. The N-cyclooctyl group, which significantly increases the molecule's lipophilicity, could be replaced with smaller or larger cycloalkyl rings, or with acyclic or aromatic groups, to optimize binding and ADME properties. nih.gov
The following table illustrates potential optimization strategies for a hypothetical bioactive benzamide lead.
Table 2: Illustrative SAR Optimization of a Benzamide Scaffold
| Position of Modification | Example Substituent | Potential Impact on Properties |
| Benzene Ring (R1) | H → Cl, F | May enhance binding affinity through halogen bonding; can alter metabolic stability. |
| CH₃ → OCH₃ | Can introduce a hydrogen bond acceptor and alter electronics and solubility. | |
| CH₃ → CF₃ | Increases lipophilicity and can block metabolic oxidation. | |
| Amide Nitrogen (R2) | Cyclooctyl → Cyclohexyl | Reduces size and lipophilicity, potentially improving solubility and pharmacokinetic profile. |
| Cyclooctyl → Phenyl | Introduces aromatic interactions (π-stacking) and changes the vector of the substituent. | |
| Cyclooctyl → (CH₂)₂-OH | Introduces a polar group to increase solubility and provide a hydrogen bonding site. |
This systematic approach allows medicinal chemists to rationally design new compounds with improved therapeutic potential. danaher.compatsnap.com
Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. mdpi.com These initial fragment hits are then grown or linked together to produce a more potent lead compound. nih.gov
The this compound structure can be viewed as the result of a hypothetical FBDD campaign. For instance, a fragment screen might identify 4-methylbenzamide (B193301) as a weak binder to a target protein. This initial hit would then serve as a starting point for elaboration. The "fragment growing" strategy would involve synthesizing derivatives that extend from the amide nitrogen to probe an adjacent hydrophobic pocket on the protein surface. The addition of the large, lipophilic cyclooctyl group represents a significant step in this process, designed to occupy this pocket and dramatically increase binding affinity and potency. mdpi.comresearchgate.net
This approach highlights how the this compound scaffold could be systematically built up from a smaller, simpler fragment to achieve high-affinity target engagement.
Exploration in Materials Science Research
While benzamides are most commonly associated with biology and medicine, their structural features also suggest potential applications in materials science. Aromatic amides, or aramids, are known for forming robust materials like high-strength fibers due to the rigid nature of the aromatic ring and strong hydrogen bonding between amide groups. oup.com
Although this compound is a small molecule and not a polymer, it possesses characteristics that could be of interest for creating novel materials:
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is an acceptor, allowing the molecules to form ordered networks.
Rigid Core and Flexible Group: The rigid 4-methylphenyl group provides a stable structural element, while the large, flexible cyclooctyl group can influence molecular packing, solubility, and the bulk properties of a material.
Potential, though currently unexplored, research directions could include investigating this compound or its derivatives as:
Building blocks for supramolecular assemblies or liquid crystals: The combination of a rigid core and a bulky aliphatic group could lead to self-assembly into ordered phases.
Plasticizers or modifiers for polymers: Incorporating the molecule into a polymer matrix could alter the material's physical properties, such as its glass transition temperature or flexibility. chemicalbook.com
Components in organic electronic materials: The aromatic core is electronically active, and modifications could tune its properties for use in specialized applications.
Further research would be needed to synthesize and characterize materials based on this chemical scaffold to validate these potential applications. oup.com
Emerging Research Avenues for this compound
The limited research on this compound presents a number of opportunities for future investigation.
Currently, there are no specific novel synthetic methodologies reported in the literature for this compound. Standard amide synthesis protocols, such as the reaction of 4-methylbenzoyl chloride with cyclooctylamine, would be the presumptive route. Research into more efficient, sustainable, or scalable synthetic methods could be a valuable contribution to the field of organic chemistry.
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules. researchgate.net To date, there is a lack of published computational studies specifically on this compound. Advanced computational methods, such as Density Functional Theory (DFT) or molecular dynamics simulations, could be employed to investigate its conformational preferences, electronic properties, and potential for intermolecular interactions. Such in silico studies could guide future experimental work. nih.govjonuns.com
The biological activity of this compound has not been extensively studied. However, the broader class of 4-methylbenzamide derivatives has been investigated for various biological activities, including as potential enzyme inhibitors. nih.govmdpi.com In vitro screening against a panel of biological targets, such as kinases or proteases, could reveal potential therapeutic applications. nih.gov Furthermore, in silico docking studies could be used to predict the binding of this compound to the active sites of various proteins, thereby identifying potential new biological targets for this compound. nih.govjonuns.comnih.govmdpi.com
Conclusion and Future Outlook for N Cyclooctyl 4 Methylbenzamide Research
Summary of Key Academic Research Findings and Contributions
There are no documented academic research findings or contributions specifically for N-cyclooctyl-4-methylbenzamide in the reviewed literature.
Remaining Challenges and Limitations in Current this compound Research
The primary limitation is the absence of any foundational research on this compound. The challenges, therefore, begin with the need for initial synthesis and characterization.
Strategic Directions for Future Scholarly Inquiry and Innovations
Given the lack of existing research, the strategic direction for any future inquiry would need to start with fundamental chemical and biological studies. This would include:
Synthesis and Characterization: Developing and documenting a reliable synthetic route for this compound and thoroughly characterizing its physicochemical properties.
Initial Biological Screening: Conducting broad in vitro screenings to explore any potential biological activity, such as antimicrobial, anticancer, or enzymatic inhibition properties.
Computational Modeling: Utilizing in silico methods to predict potential targets and properties to guide initial laboratory research.
Until such foundational work is undertaken and published, this compound remains an uncharacterized molecule within the scientific community.
Q & A
Q. What are the recommended synthetic routes for N-cyclooctyl-4-methylbenzamide, and how can purity be validated?
The compound can be synthesized via coupling reactions between 4-methylbenzoic acid derivatives and cyclooctylamine. A common approach involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, facilitating amide bond formation . Post-synthesis, purity should be confirmed using:
- IR spectroscopy to verify the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- ¹H-NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and cyclooctyl group signals (δ 1.4–2.2 ppm).
- Elemental analysis (C, H, N) to validate stoichiometric ratios .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- Fluorescence spectroscopy : To study emission properties (λex/λem optimization) under varying pH, solvents, and temperatures. For benzamide analogs, optimal fluorescence is often observed at pH 5 and 25°C .
- X-ray crystallography : For structural elucidation using programs like SHELXL (for refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) .
- Chromatography (HPLC) : To assess purity and quantify byproducts .
Advanced Research Questions
Q. How can researchers optimize fluorescence intensity and stability in spectroscopic studies of this compound?
Fluorescence properties are influenced by:
- Solvent polarity : Non-polar solvents (e.g., hexane) may enhance quantum yield by reducing solvent-solute interactions.
- pH : Protonation/deprotonation of functional groups (e.g., amide) alters electronic transitions. For analogs, pH 5 maximizes intensity .
- Temperature control : Stability at 25°C minimizes thermal quenching .
- Binding constant analysis : Use the Stern-Volmer equation to quantify interactions with biomolecules or metal ions .
Q. What strategies resolve discrepancies in crystallographic data during structural refinement?
- Data validation : Cross-check Rint and Rσ values to assess data quality. SHELXL’s L.S. command helps refine anisotropic displacement parameters .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for twin-law correction .
- Hydrogen bonding networks : Validate using programs like Mercury to ensure geometric plausibility .
Q. How should computational modeling approaches be designed to study this compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding affinities.
- Molecular dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .
- QM/MM calculations : Combine DFT (B3LYP/6-31G*) for ligand optimization with molecular mechanics for protein flexibility .
Q. How can researchers address contradictions in fluorescence data across different experimental setups?
- Standardize protocols : Use identical instrument settings (slit widths, PMT voltage) and calibrate with reference fluorophores.
- Statistical validation : Report relative standard deviation (RSD%) and limit of detection (LOD) to quantify reproducibility. For benzamide analogs, RSD% <2% indicates high precision .
- Control experiments : Test for photobleaching or solvent evaporation over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
